3-(1-(2-苯氧基丙酰基)哌啶-4-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

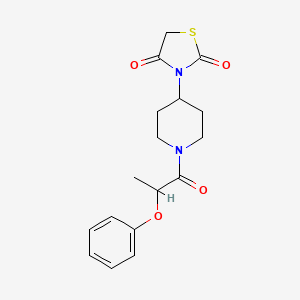

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the class of thiazolidinediones. Thiazolidinediones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has garnered interest in scientific research due to its potential therapeutic applications.

科学研究应用

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has been studied for various scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.

Medicine: Explored for its anti-diabetic effects by improving insulin sensitivity.

作用机制

Target of Action

The primary target of this compound is DNA gyrase , a type of topoisomerase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria . This compound is also a functionalized cereblon ligand, which is used in the development of Thalidomide-based PROTACs .

Mode of Action

This compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect . It is also intended to have activity against current quinolone-resistant bacterial strains . The compound is amenable for linker attachment via reductive amination, which is a key step in the development of protein degrader libraries .

Biochemical Pathways

The compound’s interaction with DNA gyrase can affect the DNA replication process in bacteria, leading to their death . This makes it a potent antibacterial agent. Moreover, the thiazolidinedione moiety of the compound is aimed to include additional anti-pathogenicity by preventing biofilm formation .

Pharmacokinetics

These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance, and potentially improve the compound’s bioavailability .

Result of Action

The compound shows promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains . This suggests that it could be effective in treating a variety of bacterial infections.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of biofilms can impact the compound’s antibacterial activity. The compound’s design includes features intended to counteract this, such as the ability to prevent biofilm formation .

生化分析

Biochemical Properties

The biochemical properties of PPTD are not fully understood yet. It is known that the thiazolidinedione moiety in PPTD is intended to include additional anti-pathogenicity by preventing biofilm formation

Molecular Mechanism

The molecular mechanism of PPTD is not fully understood. It is known that the thiazolidinedione moiety in PPTD is intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with a piperidine derivative. One common method includes the Knoevenagel condensation of thiazolidine-2,4-dione with aromatic aldehydes under microwave irradiation . The reaction conditions often involve the use of a base, such as piperidine, and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

化学反应分析

Types of Reactions

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

相似化合物的比较

Similar Compounds

Rosiglitazone: Another thiazolidinedione used as an anti-diabetic agent.

Pioglitazone: Similar to rosiglitazone, used for managing diabetes.

Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione stands out due to its unique combination of a piperidine ring and a thiazolidinedione moiety, which may confer additional biological activities and improved pharmacokinetic properties compared to other thiazolidinediones .

生物活性

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the fields of diabetes management and anti-inflammatory responses. This compound belongs to a class of drugs known for their role in enhancing insulin sensitivity and managing blood glucose levels.

Thiazolidinediones, including this compound, primarily exert their effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. By activating PPARγ, these compounds improve insulin sensitivity in adipose tissue and skeletal muscle while reducing hepatic glucose production .

Antidiabetic Effects

Research indicates that thiazolidinedione derivatives can significantly lower blood glucose levels. For instance, studies have shown that compounds similar to 3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione exhibit potent inhibition of alpha-amylase, an enzyme involved in carbohydrate digestion. This inhibition contributes to the reduction of postprandial blood glucose levels .

Table 1: Comparison of Antidiabetic Activities

| Compound | Blood Glucose Reduction (%) | Alpha-Amylase Inhibition (%) |

|---|---|---|

| GB14 | 30 | 75 |

| GB7 | 25 | 70 |

| 3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinediones have also been documented. Specifically, compounds such as GB7 have shown significant reductions in inflammatory markers like TNF-α and IL-β. The mechanism involves the inhibition of pro-inflammatory pathways, which may be beneficial for conditions associated with chronic inflammation .

Table 2: Inflammatory Marker Reduction

| Compound | TNF-α Reduction (%) | IL-β Reduction (%) |

|---|---|---|

| GB7 | 40 | 35 |

| GB14 | 30 | 28 |

| 3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | TBD | TBD |

Synthesis and Structural Insights

The synthesis of thiazolidinedione derivatives often involves multi-step reactions, with recent advancements utilizing green chemistry approaches to enhance yield and reduce environmental impact. The structural characteristics of these compounds can influence their biological activity; thus, understanding their molecular interactions is crucial for developing more effective derivatives .

Case Studies

A notable study evaluated the biological activity of various thiazolidinedione derivatives, including the compound . The study utilized both in vitro and in vivo models to assess antidiabetic and anti-inflammatory effects. Results indicated that specific modifications to the thiazolidinedione scaffold could enhance activity against both alpha-amylase and inflammatory markers .

Case Study Summary:

- Study Focus: Evaluation of thiazolidinedione derivatives.

- Findings: Significant reduction in blood glucose levels and inflammatory markers.

- Implications: Potential for developing new therapeutics targeting diabetes and inflammation.

属性

IUPAC Name |

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-12(23-14-5-3-2-4-6-14)16(21)18-9-7-13(8-10-18)19-15(20)11-24-17(19)22/h2-6,12-13H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDYDTHGZBTLSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)N2C(=O)CSC2=O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。